L-Ornithine 7-amido-4-methylcoumarin, carbonate salt L-Ornithine 7-amido-4-methylcoumarin, carbonate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC20226490
InChI: InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4)
SMILES:
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt

CAS No.:

Cat. No.: VC20226490

Molecular Formula: C17H23N3O5

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt -

Specification

Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
IUPAC Name carbonic acid;2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide
Standard InChI InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4)
Standard InChI Key NQQIKBXCMIESGA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is a derivative of 4-methylcoumarin, modified with an L-ornithine amide group and a carbonate counterion. Key molecular attributes include:

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₃O₅
Molecular Weight349.4 g/mol
CAS Registry Number207734-84-7
SynonymsH-Orn-AMC carbonate salt

The carbonate salt form enhances solubility in aqueous buffers, making it suitable for in vitro assays. Discrepancies in reported molecular formulas (e.g., C₁₆H₂₁N₃O₆ in some sources) likely stem from variations in salt forms or hydration states .

Structural Features

The compound’s structure comprises:

  • Coumarin core: A 4-methyl-2-oxo-2H-chromen-7-yl group responsible for fluorescence emission at 460 nm upon excitation at 380 nm .

  • L-Ornithine moiety: A diamino pentanoic acid chain linked via an amide bond, serving as the enzymatic cleavage site .

  • Carbonate counterion: Stabilizes the compound in solution and modulates reactivity.

X-ray crystallography and NMR studies confirm the planar geometry of the coumarin ring and the extended conformation of the ornithine side chain .

Synthesis and Physicochemical Properties

Synthesis Pathways

The synthesis involves a multi-step process:

  • Coumarin activation: 7-Amino-4-methylcoumarin is reacted with chloroacetic anhydride to introduce a reactive acyl chloride group.

  • Amide coupling: L-Ornithine is conjugated to the activated coumarin derivative using carbodiimide crosslinkers (e.g., EDC/NHS) .

  • Salt formation: The free base is treated with potassium carbonate to yield the carbonate salt .

Optimized reaction conditions (pH 7.4, 25°C) achieve yields >75%, with purity verified via HPLC (>98%) .

Stability and Solubility

  • Solubility: 25 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.

  • Storage: Stable at -20°C for 12 months; aqueous solutions retain activity for 1 month at 4°C .

  • Decomposition: Prolonged exposure to light or alkaline conditions (pH >9) degrades the coumarin fluorophore .

Biochemical Applications

Enzyme Activity Profiling

This compound is a substrate for arginine-specific aminopeptidases, which cleave the amide bond between ornithine and coumarin, releasing fluorescent 7-amino-4-methylcoumarin (AMC). Key applications include:

EnzymeAssay TypeDetection LimitSource
Leucine aminopeptidaseContinuous assay0.1 nM
Alanine aminopeptidaseStopped assay5 nM
Arginyl aminopeptidaseKinetic analysis2 nM

For example, in a 2020 study, the compound detected arginyl aminopeptidase activity in Plasmodium falciparum with a Kₘ of 12 µM and Vₘₐₓ of 4.2 µmol/min/mg .

Comparative Analysis with Analogous Substrates

L-Ornithine 7-amido-4-methylcoumarin is often compared to lysine-derived analogues:

PropertyL-Ornithine-AMC CarbonateL-Lysine-AMC Acetate
Molecular Weight349.4 g/mol365.5 g/mol
Target EnzymeArginyl aminopeptidaseTrypsin-like proteases
Fluorescence Quantum Yield0.850.78
Solubility in PBS25 mg/mL18 mg/mL

The ornithine variant exhibits higher specificity for arginine-processing enzymes, while lysine derivatives are preferred for broad-spectrum protease assays .

Future Directions and Challenges

Innovations in Assay Design

Recent advances include:

  • Microfluidic integration: Coupling the substrate with lab-on-a-chip platforms for high-throughput drug screening .

  • Nanoparticle conjugation: Enhancing delivery to intracellular targets using gold nanoparticle carriers .

Limitations

  • pH sensitivity: Fluorescence intensity drops by 40% at pH <6, limiting use in acidic organelles .

  • Cross-reactivity: Minor cleavage by chymotrypsin-like proteases necessitates inhibitor cocktails in complex samples .

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